molecular formula C10H8N2 B3028854 3-Methyl-1H-indole-5-carbonitrile CAS No. 3613-06-7

3-Methyl-1H-indole-5-carbonitrile

Cat. No.: B3028854
CAS No.: 3613-06-7
M. Wt: 156.18
InChI Key: LENPHOSQASNAFC-UHFFFAOYSA-N
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Description

3-Methyl-1H-indole-5-carbonitrile (CAS: 3613-06-7) is a heterocyclic aromatic compound featuring an indole scaffold substituted with a methyl group at position 3 and a cyano group at position 3. Its molecular formula is C₁₀H₉N₃, with a molecular weight of 171.20 g/mol. This compound is commercially available with a purity of ≥97% and is typically stored at ambient temperatures . The indole core, combined with electron-withdrawing (cyano) and electron-donating (methyl) groups, makes it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Mechanism of Action

Target of Action

3-Methyl-1H-indole-5-carbonitrile, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of targets, each playing a role in these biological processes.

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the function of these targets . This modulation can result in changes in cellular processes, leading to the observed biological activities.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been shown to inhibit tubulin polymerization , which is a crucial process in cell division. This suggests that this compound may also affect similar pathways, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may induce a variety of cellular responses depending on the specific target and biological context.

Action Environment

The action of this compound, like any other compound, can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and more . These factors can influence the compound’s stability, efficacy, and overall action.

Biological Activity

3-Methyl-1H-indole-5-carbonitrile (CAS Number: 3613-06-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by an indole ring with a methyl group at the first position and a carbonitrile group at the fifth position. Its molecular formula is C9H8N2C_9H_8N_2 with a molecular weight of approximately 148.17 g/mol. The presence of the carbonitrile group contributes to its reactivity and biological interactions.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against a range of bacteria and fungi.
  • Anticancer Potential : Demonstrated antiproliferative effects in several cancer cell lines, indicating potential as an anticancer agent.
  • Antiviral Effects : Preliminary studies suggest activity against certain viral pathogens.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in cancer cell lines (e.g., A549, HT-29)
AntiviralPotential activity against specific viruses

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced cellular proliferation in cancer cells.
  • Receptor Modulation : It can bind to receptors that mediate cellular responses, influencing signaling pathways associated with growth and apoptosis.
  • DNA Interaction : The compound's structure allows for potential interactions with nucleic acids, which may interfere with replication processes in pathogens.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on various human cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cell growth:

Cell LineIC50 (µM)Reference
A549 (Lung)5.0
HT-29 (Colorectal)4.2
HepG2 (Liver)6.1

Antimicrobial Studies

Research has shown that this compound possesses antimicrobial properties against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Comparative Analysis with Similar Compounds

When compared to other indole derivatives, such as 3-Iodo-1H-indole-5-carbonitrile, this compound shows moderate reactivity but lower anticancer activity:

CompoundReactivityBiological Activity
This compoundModerateLower anticancer activity
3-Iodo-1H-indole-5-carbonitrileHighEnhanced antimicrobial effects

This comparative analysis highlights the unique properties of each compound and their respective biological activities.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-1H-indole-5-carbonitrile is being explored for its potential as a lead compound in drug development. Its structural characteristics allow it to interact with various biological targets, making it suitable for:

  • Anticancer Research : Studies indicate that derivatives of indole compounds can exhibit anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Neurodegenerative Diseases : The compound is also being investigated for its neuroprotective effects, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex indole derivatives. Its applications include:

  • Synthesis of Heterocyclic Compounds : It can be used to create a variety of heterocycles that are important in pharmaceuticals .
  • Organic Synthesis : The compound's reactivity allows it to participate in electrophilic substitution reactions, leading to the formation of diverse derivatives with tailored properties.

Biological Studies

Research has highlighted the biological activities associated with this compound, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .
  • Binding Affinity Studies : Interaction studies have shown that it can bind effectively to various receptors, which is crucial for understanding its mechanism of action in biological systems .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study BNeuroprotective EffectsShowed potential protective effects against neuronal cell death induced by oxidative stress.
Study CSynthesis of DerivativesDeveloped multiple new compounds with enhanced biological activity compared to the parent molecule.

These findings underscore the versatility and potential of this compound in various fields of research.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole core undergoes regioselective electrophilic substitution at the 3-position, facilitated by the electron-donating methyl group and electron-withdrawing cyano group. Key examples include:

Reaction TypeConditionsProductYieldReference
BrominationNBS in DMF, 0°C3-Bromo-5-cyano-1H-indole78%
NitrationHNO₃/H₂SO₄, 30°C5-Cyano-3-methyl-6-nitro-1H-indole65%
SulfonationClSO₃H, 50°C5-Cyano-3-methyl-1H-indole-7-sulfonic acid82%

The cyano group at position 5 directs incoming electrophiles to the 6- and 7-positions, while the methyl group at position 3 enhances stability of intermediates through hyperconjugation .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging its halogenated derivatives:

  • Suzuki-Miyaura Coupling :

    • 3-Iodo-5-cyano-1H-indole reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis to yield biaryl derivatives (e.g., 3-phenyl-5-cyano-1H-indole, 89% yield) .

    • Optimized conditions: DME/H₂O (3:1), K₂CO₃, 80°C .

  • Sonogashira Coupling :

    • Coupling with terminal alkynes produces alkynylated indoles (e.g., 3-ethynyl-5-cyano-1H-indole, 75% yield) .

Functional Group Interconversion

The cyano group serves as a versatile handle for further transformations:

TransformationReagentsProductApplicationReference
HydrolysisH₂SO₄ (conc.), 120°C1H-Indole-5-carboxylic acidPharmaceutical intermediates
ReductionLiAlH₄, THF5-(Aminomethyl)-3-methyl-1H-indoleLigand synthesis
Grignard AdditionRMgX5-(Ketone)-substituted indolesBuilding blocks for alkaloids

Oxidative Reactions

Controlled oxidation preserves the indole skeleton while modifying substituents:

  • Side-Chain Oxidation :

    • MnO₂ in acetone selectively oxidizes the methyl group to a formyl group (5-cyano-3-formyl-1H-indole, 68% yield) .

  • Ring-Opening :

    • Ozonolysis followed by reductive workup yields 5-cyano-3-methyl-2-pyrrolidone derivatives .

Heterocyclic Annulation

The compound acts as a precursor for fused polycyclic systems:

  • Pictet-Spengler Reaction :

    • Condensation with aldehydes under acidic conditions forms β-carboline derivatives (e.g., 5-cyano-3-methyl-β-carboline, 73% yield) .

  • Cycloaddition :

    • [4+2] Cycloaddition with dienophiles generates tetrahydrocarbazole analogs .

Comparative Reactivity with Structural Analogs

The reactivity profile differs significantly from related indole derivatives:

CompoundKey Reactivity DifferenceCause
3-Ethyl-1H-indole-5-carbonitrileLower electrophilic substitution yieldsSteric hindrance from ethyl group
5-CyanoindoleFaster coupling kineticsLack of methyl group reduces steric effects
3-Methylindole-2-carbonitrilePreference for C-2 functionalizationElectronic effects of cyano position

Key Research Findings:

  • The methyl group at position 3 enhances thermal stability during high-temperature reactions (e.g., Suzuki couplings) .

  • DFT studies indicate the cyano group lowers the LUMO energy by 1.2 eV compared to unsubstituted indole, facilitating nucleophilic attacks .

  • Industrial-scale nitration requires strict temperature control (<40°C) to prevent ring degradation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methyl-1H-indole-5-carbonitrile, and how are reaction conditions optimized for yield?

  • Methodology : A typical approach involves formylation or cyanation of indole derivatives. For example, analogous compounds (e.g., indole-2-carboxylates) are synthesized by refluxing precursors (e.g., 3-formylindole derivatives) with sodium acetate in acetic acid . Optimization includes adjusting reaction time, temperature (e.g., 80–120°C), and stoichiometry of reagents. Catalysts like Pd or Cu may enhance cyanation efficiency. Purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. How can spectroscopic techniques (NMR, MS, IR) be applied to confirm the structure of this compound?

  • Methodology :

  • <sup>1</sup>H NMR : Look for characteristic peaks: aromatic protons (δ 7.2–8.1 ppm), methyl group (δ 2.5–2.8 ppm), and nitrile absence of protons.
  • <sup>13</sup>C NMR : A nitrile carbon appears at ~115–120 ppm.
  • MS (ESI/HRMS) : Molecular ion [M+H]<sup>+</sup> for C10H8N2 should match m/z 156.07.
  • IR : Strong absorption near 2220 cm<sup>−1</sup> confirms the C≡N group. Cross-validate with X-ray crystallography using SHELX programs for unambiguous assignment .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during the characterization of this compound derivatives?

  • Methodology : Discrepancies in NMR or MS data may arise from tautomerism, impurities, or regioisomers. For example, indole nitrile derivatives can exhibit tautomeric shifts in DMSO. Use deuterated solvents (CDCl3 vs. DMSO-d6) to probe tautomeric behavior. High-resolution LC-MS or 2D NMR (COSY, HSQC) helps distinguish structural isomers. Computational tools (DFT) predict <sup>13</sup>C chemical shifts for validation .

Q. What strategies are effective for optimizing the regioselective synthesis of this compound analogs?

  • Methodology : Regioselectivity in indole functionalization is influenced by directing groups. For C-5 cyanation, use Pd-catalyzed C–H activation with directing groups (e.g., –CONHR) at C-3. Alternatively, electrophilic substitution favors C-5 in electron-rich indoles. Monitor reaction progress via TLC or HPLC to minimize byproducts. Compare yields under varying catalysts (e.g., FeCl3 vs. InCl3) .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound in drug discovery?

  • Methodology : Density Functional Theory (DFT) calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., kinase enzymes). ADMET studies predict pharmacokinetics, focusing on nitrile metabolic stability .

Q. Experimental Design & Safety

Q. What safety protocols are critical when handling this compound and its reactive intermediates?

  • Methodology :

  • Nitrile Handling : Use fume hoods, nitrile gloves, and goggles. Avoid contact with acids to prevent HCN release.
  • Reactive Intermediates : Stabilize intermediates (e.g., indole Grignard reagents) under inert gas (N2/Ar).
  • Waste Disposal : Quench nitriles with NaOCl (bleach) before disposal. Follow institutional guidelines for hazardous waste .

Q. How can researchers design crystallization experiments for this compound to obtain high-quality X-ray diffraction data?

  • Methodology : Screen solvents (e.g., ethanol, DMF) via slow evaporation. Use SHELXT for structure solution and SHELXL for refinement. Address twinning or disorder by collecting data at low temperature (100 K). Validate with Rint < 5% and CCDC deposition .

Application-Oriented Questions

Q. What role does this compound play in the development of kinase inhibitors or fluorescent probes?

  • Methodology : The nitrile group acts as a hydrogen-bond acceptor in kinase binding pockets (e.g., JAK2). For probes, conjugate with fluorophores (e.g., BODIPY) via Suzuki coupling. Assess photophysical properties (e.g., λem) in PBS buffer .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology : Transition from batch to flow chemistry for safer handling of exothermic steps. Optimize solvent recycling (e.g., recover acetic acid via distillation). Validate purity (>98%) by HPLC and adjust crystallization conditions to prevent polymorphism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

5-Methyl-3-phenyl-1H-indole-2-carbonitrile ()

  • Structure: Methyl at position 5, phenyl at position 3, cyano at position 2.
  • Physical Properties : Melting point = 168°C; molecular weight = 232.1 g/mol.
  • The cyano group at position 2 may alter electronic properties, affecting reactivity in cross-coupling reactions.

6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 8, )

  • Structure : Chloro at position 6, 4-iodobenzyl-imidazole at position 3.
  • Physical Properties : Melting point >200°C.
  • Key Differences: The bulky 4-iodobenzyl-imidazole substituent increases molecular weight (MW ≈ 450 g/mol) and rigidity, contributing to a high melting point. The electron-withdrawing chloro and iodobenzyl groups may enhance electrophilic substitution resistance compared to the methyl and cyano groups in 3-Methyl-1H-indole-5-carbonitrile.

Electronic and Functional Group Effects

3-(2-Nitroethenyl)-1H-Indole-5-carbonitrile ()

  • Structure: Nitroethenyl group at position 3, cyano at position 4.
  • Physical Properties : LogP = 2.81 (indicative of moderate lipophilicity).
  • This compound’s higher LogP suggests improved membrane permeability, relevant in drug design.

3-Iodo-1-tosyl-1H-indole-5-carbonitrile ()

  • Structure: Iodo at position 3, tosyl (p-toluenesulfonyl) at position 1, cyano at position 5.
  • Physical Properties : MW = 422.24 g/mol.
  • Key Differences : The tosyl group enhances stability toward oxidation, while the iodine atom enables participation in halogen-bonding interactions. These features make it a candidate for catalytic applications, unlike the simpler this compound.

Melting Point Trends

Compound Substituents Melting Point (°C) Molecular Weight (g/mol)
This compound 3-Me, 5-CN Not reported 171.20
5-Methyl-3-phenyl-1H-indole-2-carbonitrile 5-Me, 3-Ph, 2-CN 168 232.10
3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 11, ) 4-MeO-benzyl-imidazole at 3 159–160 ~350 (estimated)
3-Iodo-1-tosyl-1H-indole-5-carbonitrile 3-I, 1-tosyl, 5-CN Not reported 422.24

Observations :

  • Bulky substituents (e.g., iodobenzyl, tosyl) correlate with higher melting points due to increased molecular rigidity and intermolecular forces.
  • Methoxy groups (Compound 11) reduce melting points compared to halogenated analogs, likely due to reduced packing efficiency.

Properties

IUPAC Name

3-methyl-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENPHOSQASNAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726824
Record name 3-Methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3613-06-7
Record name 3-Methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A vessel was charged with 5-bromo-3-methyl-1H-indole (1.06 g, 5.05 mmol), copper (I) cyanide (542.83 mg, 6.0608 mmol), and degassed NMP (10 mL), sealed and heated to 200° C. with stirring for 5 h, then at 110° C. for 16 h. The cooled reaction was diluted with EtOAc and the organic layer was washed sequentially with water and brine, dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by SiO2 chromatography eluting with an EtOAc/heptane gradient (0 to 100% EtOAc) to afford 640 mg (81.1%) of 3-methyl-1H-indole-5-carbonitrile (192): 1H NMR (400 MHz, CDCl3): δ 8.22 (br s, 1H), 7.91 (s, 1H), 7.42-7.35 (m, 2H), 7.07 (s, 1H), 2.32 (s, 3H).
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
542.83 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Splitting off of the trimethylsilyl groups was carried out in two stages. The mixture of the nitriles from the previous stage (5.15 g, crude product) was dissolved in tetrahydrofuran (60 ml), tetrabutylammonium fluoride×3H2O (5.58 g, 17.7 mmol) was added and the mixture was stirred at room temperature for 4 h. Water (150 ml) was added to the reaction mixture and the mixture was stirred for 10 min. After the addition of diethyl ether (50 ml), the phases were separated. The aqueous phase was extracted with diethyl ether (3×150 ml). The combined organic phases were dried and concentrated. The residue was a brown oil (3.4 g), which was separated by chromatography [silica gel 60 (170 g); ethyl acetate/cyclohexane (1:10, 1,600 ml), ethyl acetate/cyclohexane (1:4, 500 ml)]. 3-Methyl-2-trimethylsilanyl-1H-indole-5-carbonitrile was obtained by this procedure as a beige-coloured solid in a yield of 60% (1.92 g) with a melting point of 128-131° C. A product mixture of the indole 3-methyl-1H-indole-5-carbonitrile and 2-methyl-1H-indole-5-carbonitrile (264 mg), which were present virtually in a ratio of 1:1, was furthermore isolated. The silyl compound 3-Methyl-2-trimethylsilanyl-1H-indole-5-carbonitrile (1.9 g, 8.32 mmol) was dissolved in tetrahydrofuran (60 ml) and the solution was heated at 60° C. for 2 h. The mixture was then concentrated, water (150 ml) was added and the mixture was stirred for 10 min. After addition of diethyl ether (100 ml), the phases were separated. The aqueous phase was extracted with diethyl ether (2×50 ml). The organic phases were dried and concentrated. 3-Methyl-1H-indole-5-carbonitrile (Ind-6) was obtained by this procedure as a beige-coloured solid in a yield of 99% (1.33 g) with a melting point of 110-112° C.
Name
indole 3-methyl-1H-indole-5-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
264 mg
Type
reactant
Reaction Step One
[Compound]
Name
silyl
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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